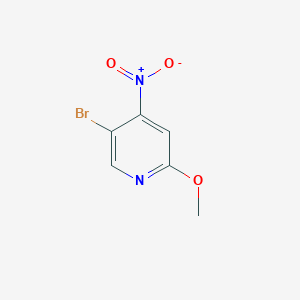

5-Bromo-2-methoxy-4-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6-2-5(9(10)11)4(7)3-8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHNBGBOJWXMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681030 | |

| Record name | 5-Bromo-2-methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446284-18-0 | |

| Record name | 5-Bromo-2-methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxy-4-nitropyridine: Properties, Reactivity, and Applications

Abstract

5-Bromo-2-methoxy-4-nitropyridine (CAS No: 446284-18-0) is a highly functionalized pyridine derivative poised as a valuable intermediate in synthetic organic chemistry.[1] The strategic placement of its bromo, methoxy, and nitro groups on the pyridine scaffold imparts a unique reactivity profile, making it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, explores its key reactive sites, and outlines protocols for its strategic deployment in significant chemical transformations. The content is tailored for researchers and professionals in drug discovery, agrochemical development, and materials science, offering field-proven insights into leveraging this compound's synthetic potential.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. Its substitution pattern dictates its biological activity and physical properties. 5-Bromo-2-methoxy-4-nitropyridine presents a convergence of three critical functional groups:

-

A Bromo Group (C5): Serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and, more significantly, as a versatile handle for palladium-catalyzed cross-coupling reactions.

-

A Nitro Group (C4): A powerful electron-withdrawing group that strongly activates the pyridine ring for nucleophilic attack.[2][3] It also serves as a synthetic precursor to a primary amine, a crucial functional group for further derivatization.

-

A Methoxy Group (C2): An electron-donating group that modulates the electronic properties and reactivity of the ring.

This unique combination allows for sequential and site-selective modifications, enabling the construction of diverse molecular libraries from a single, advanced intermediate.

Core Chemical and Physical Properties

Accurate knowledge of a compound's physical properties is fundamental for its effective use in experimental design. The key properties of 5-Bromo-2-methoxy-4-nitropyridine are summarized below.

| Property | Value | Source |

| CAS Registry Number | 446284-18-0 | [1] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1] |

| Molecular Weight | 233.02 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Storage Condition | Sealed in dry, Store at room temperature (20 to 22 °C) | [1] |

| Boiling Point | Not Available | [1] |

| Melting Point | Not Available | [1] |

Chemical Reactivity and Synthetic Protocols

The reactivity of 5-Bromo-2-methoxy-4-nitropyridine is dominated by the interplay between the electron-deficient pyridine ring, the strongly activating nitro group, and the synthetically versatile bromo substituent.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of the nitro group at the C4 position, which delocalizes negative charge in the Meisenheimer intermediate.[2] This electronic landscape makes the ring susceptible to attack by nucleophiles. Although the bromo group is not at a position classically activated by the ring nitrogen (ortho or para), the potent activation by the C4-nitro group facilitates its displacement by a range of nucleophiles.

Causality of Reactivity: The stability of the intermediate Meisenheimer complex is the driving force for SNAr reactions on electron-deficient aromatic rings. The nitro group at C4 provides powerful resonance stabilization for the negative charge generated upon nucleophilic attack, lowering the activation energy for the reaction.

Caption: General workflow for SNAr on 5-Bromo-2-methoxy-4-nitropyridine.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond at the C5 position is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reaction is one of the most powerful methods for constructing C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[5][6] The reaction couples the bromopyridine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Self-Validating Protocol Insight: The success of a Suzuki coupling is critically dependent on the integrity of the catalytic cycle. Monitoring the reaction for the consumption of the starting material and the appearance of the product via TLC or LC-MS provides real-time validation of the cycle's progression. The choice of base is crucial; it must be strong enough to facilitate transmetalation without degrading the starting materials or product.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried reaction vessel, add 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (aniline derivative), a transformation of immense synthetic value. This opens up a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and the synthesis of further heterocyclic rings.

Expertise in Action: The choice of reducing agent is critical and depends on the presence of other functional groups.

-

Catalytic Hydrogenation (H₂/Pd-C): Highly effective and clean, but may not be suitable if other reducible groups (e.g., alkenes, alkynes) are present.

-

Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): Classic, robust methods that are tolerant of many functional groups. The workup requires careful neutralization.

-

Transfer Hydrogenation (e.g., Ammonium formate, Pd-C): A milder alternative to using gaseous hydrogen.

Experimental Protocol: General Procedure for Nitro Group Reduction (Fe/HCl)

-

Setup: In a round-bottom flask, suspend 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq) in a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (Fe, ~5 eq) followed by the dropwise addition of concentrated hydrochloric acid (HCl) while stirring. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate to remove ethanol. Basify the aqueous residue with a saturated solution of NaHCO₃ or NaOH until pH > 8. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 4-amino-5-bromo-2-methoxypyridine, which can be purified further if necessary.

Applications in Research and Development

The synthetic versatility of 5-Bromo-2-methoxy-4-nitropyridine makes it a valuable intermediate across several research domains. Based on the applications of structurally similar compounds, its primary uses are in:

-

Pharmaceutical Development: As a core building block for synthesizing complex molecules, particularly kinase inhibitors and agents targeting various signaling pathways.[7][8]

-

Agrochemical Chemistry: Used in the synthesis of novel pesticides and herbicides, where the pyridine scaffold is a common feature.[7][8]

-

Materials Science: Employed in the creation of advanced materials, dyes, and pigments where tailored electronic and photophysical properties are required.[7]

Safety and Handling

While a specific, comprehensive toxicological profile for 5-Bromo-2-methoxy-4-nitropyridine is not widely published, substituted nitropyridines should be handled with care as a matter of standard laboratory practice.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling Precautions: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Crucial Note: Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.[1]

Conclusion

5-Bromo-2-methoxy-4-nitropyridine is a potent synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The ability to perform selective SNAr, cross-coupling, and reduction reactions provides chemists with a reliable and flexible platform for constructing complex molecular architectures. Understanding the electronic principles that govern its reactivity is key to unlocking its full potential in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications.

References

-

Hoffman Fine Chemicals. (n.d.). 5-Bromo-2-methoxy-4-nitropyridine | CAS 446284-18-0. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. Retrieved from [Link]

-

Chemsrc. (2025, August 27). CAS#:884495-14-1 | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Retrieved from [Link]

-

Nissen, P., & Detert, H. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 723–726. Retrieved from [Link]

-

Siddiqa, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]

-

Wang, W., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3820–3829. Retrieved from [Link]

- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

-

Mąkosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 237–241. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

A Senior Application Scientist's Guide to the Solubility of 5-Bromo-2-methoxy-4-nitropyridine in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-2-methoxy-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this guide furnishes researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining its solubility. We will explore the physicochemical properties of structurally similar compounds to establish a predictive foundation, present available qualitative solubility data for related nitropyridines, and provide a detailed, field-proven experimental protocol for accurate solubility determination using the isothermal shake-flask method. Furthermore, this guide delves into the theoretical underpinnings of solvation, including the application of Hansen Solubility Parameters, to empower researchers in solvent selection and process optimization.

Introduction: The Critical Role of Solubility in the Application of 5-Bromo-2-methoxy-4-nitropyridine

5-Bromo-2-methoxy-4-nitropyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex bioactive molecules.[1] Its utility in drug discovery and agrochemical development is intrinsically linked to its solubility in various organic solvents.[2] Solubility is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), and the formulation of the final active pharmaceutical ingredient (API).[3] A comprehensive understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for efficient process development, enabling chemists to:

-

Optimize Reaction Conditions: Ensuring the substrate is fully dissolved can significantly enhance reaction rates and yields.

-

Develop Robust Purification Methods: Knowledge of solubility in different solvents is key to designing effective crystallization and chromatographic purification processes.

-

Guide Formulation Development: For preclinical and clinical studies, understanding the solubility of an API is paramount for developing suitable delivery systems.

This guide is structured to provide a robust framework for approaching the solubility of 5-Bromo-2-methoxy-4-nitropyridine, moving from theoretical prediction to practical, reliable experimental determination.

Physicochemical Properties: A Predictive Framework Using Analogs

As of the date of this publication, specific experimental data for the physicochemical properties of 5-Bromo-2-methoxy-4-nitropyridine (CAS 446284-18-0)[4] is not widely available in peer-reviewed literature. However, we can infer its likely characteristics by examining closely related structural analogs. This approach, while not a substitute for experimental data, provides a valuable starting point for solvent selection and experimental design.

The primary analogs we will consider are 5-Bromo-2-methoxy-4-methyl-3-nitropyridine and 5-Bromo-3-methoxy-2-nitropyridine. The key structural difference in the former is the presence of a methyl group and a shift in the nitro group's position, while the latter has a different arrangement of the methoxy and nitro substituents. These differences will influence properties like melting point and polarity, but the overall electronic and steric environment provides a reasonable basis for comparison.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxy-4-nitropyridine and Its Structural Analogs

| Property | 5-Bromo-2-methoxy-4-nitropyridine | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 5-Bromo-3-methoxy-2-nitropyridine |

| Molecular Formula | C₆H₅BrN₂O₃[4] | C₇H₇BrN₂O₃[5] | C₆H₅BrN₂O₃[6] |

| Molecular Weight | 233.02 g/mol [4] | 247.05 g/mol [5] | 233.02 g/mol [6] |

| Appearance | Not specified | Off-white to yellow powder/solid[5] | Not specified |

| Melting Point | Not determined | 72-78 °C[5] | Not determined |

| Boiling Point (Predicted) | Not determined | 302.8 ± 37.0 °C[7] | Not determined |

| Density (Predicted) | Not determined | 1.636 ± 0.06 g/cm³[7] | Not determined |

| pKa (Predicted) | Not determined | -2.34 ± 0.28[7] | Not determined |

| XLogP3 (Predicted) | Not determined | Not specified | 1.7[6] |

Note: The absence of a methyl group in the target compound compared to its 4-methyl analog would slightly decrease its molecular weight and may influence its crystal lattice energy and, consequently, its melting point.

The presence of a nitro group and a bromine atom, both electron-withdrawing, and a methoxy group, which is electron-donating, creates a molecule with significant polarity. The nitrogen atom in the pyridine ring also contributes to its ability to act as a hydrogen bond acceptor. These structural features suggest that 5-Bromo-2-methoxy-4-nitropyridine will exhibit moderate to good solubility in polar organic solvents.

Qualitative Solubility of Related Nitropyridine Derivatives

While quantitative data for the target compound is elusive, qualitative solubility information for other nitropyridine derivatives provides valuable insights into expected trends. This information, summarized in Table 2, helps in the initial selection of a solvent screen for experimental determination.

Table 2: Qualitative Solubility of Structurally Related Nitropyridine Compounds

| Compound | Solvent | Reported Solubility |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Chloroform | Soluble[7] |

| Dichloromethane | Soluble[7] | |

| Ethyl Acetate | Soluble[7] | |

| 3-Amino-4-nitropyridine | Water | Insoluble/Limited Solubility[3] |

| Ethanol | Soluble[3] | |

| Dichloromethane | Soluble[3] | |

| 4-Ethoxy-3-nitropyridine | Methanol | Soluble[8] |

The general trend observed is good solubility in common polar aprotic and protic organic solvents, with limited solubility in water. This is consistent with the predicted polar nature of these molecules. Based on this, a primary screen for 5-Bromo-2-methoxy-4-nitropyridine should include solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[9] This method is considered the "gold standard" due to its accuracy and direct measurement of the saturated state.[9] The following protocol is a self-validating system designed for robustness and reproducibility.

Principle

An excess of the solid compound is equilibrated with a specific solvent at a constant temperature for a sufficient period to reach saturation. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute is determined analytically.

Materials and Equipment

-

5-Bromo-2-methoxy-4-nitropyridine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation of the Slurry:

-

Add an excess amount of 5-Bromo-2-methoxy-4-nitropyridine to a pre-weighed vial. The key is to have a visible amount of undissolved solid at the end of the experiment to ensure saturation has been reached.[9]

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate with a constant temperature bath.

-

Agitate the slurry for a predetermined period. A common starting point is 24-48 hours to ensure equilibrium is reached. For thermodynamic solubility, longer incubation times (e.g., 24 hours or more) are recommended.

-

Self-Validation Checkpoint: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been achieved.[9]

-

-

Phase Separation:

-

Once equilibration is complete, allow the vials to stand undisturbed at the experimental temperature for at least 2-4 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter. This step is critical to ensure that no solid particles are transferred, which would lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent.

-

Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 5-Bromo-2-methoxy-4-nitropyridine of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) using the concentration determined in the previous step and accounting for the dilution factor.

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Method Workflow

Theoretical Principles of Solvation and Predictive Models

A deeper understanding of the intermolecular forces at play can aid in the rational selection of solvents. The principle of "like dissolves like" is a fundamental concept in solubility.[10] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For 5-Bromo-2-methoxy-4-nitropyridine, the key interactions will be:

-

Dipole-Dipole Interactions: The polar C-Br, C-O, and N-O bonds create a significant molecular dipole. Polar solvents will interact favorably with these dipoles.

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can act as hydrogen bond donors, leading to strong interactions.

-

Dispersion Forces: These are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[11] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

Each molecule (solute and solvent) can be described by a point in a three-dimensional "Hansen space."[10] The principle is that substances with similar HSP values (i.e., are close to each other in Hansen space) are likely to be miscible. While the experimental determination of the HSP for 5-Bromo-2-methoxy-4-nitropyridine has not been reported, group contribution methods can be used to estimate these values. By comparing the estimated HSP of the solute with the known HSP of various solvents, a more informed selection of potential solvents can be made, thereby streamlining the experimental process.

Conclusion

While direct quantitative solubility data for 5-Bromo-2-methoxy-4-nitropyridine remains to be published, this technical guide provides a comprehensive strategy for researchers to address this knowledge gap. By leveraging data from structural analogs, understanding the qualitative solubility of related compounds, and applying the robust and reliable isothermal shake-flask method, the solubility of this important synthetic intermediate can be accurately and reproducibly determined. Furthermore, the application of theoretical models such as Hansen Solubility Parameters can guide solvent selection, leading to more efficient and targeted experimental work. The protocols and principles outlined herein are designed to empower researchers in the pharmaceutical and agrochemical industries to optimize their synthetic and formulation processes, ultimately accelerating the development of new technologies.

References

-

American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

-

PubChem. 5-Bromo-3-methoxy-2-nitropyridine. [Link]

-

University of Colorado Colorado Springs. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

- Google Patents.

-

ResearchGate. Hansen Solubility Parameters : A User's Handbook. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Kinam Park. Hansen Solubility Parameters 2000.pdf. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

- 6. 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

A Technical Guide to the Reactivity and Synthetic Utility of the C5-Bromine Atom in 5-Bromo-2-methoxy-4-nitropyridine

Abstract

5-Bromo-2-methoxy-4-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its value is primarily derived from the strategic placement of its substituents, which create a unique electronic environment that governs its reactivity. This guide focuses specifically on the chemistry of the bromine atom at the C5 position. The electron-deficient nature of the pyridine ring, profoundly amplified by the strong π-accepting nitro group at C4, renders the C5 position exceptionally susceptible to a range of transformations. This document provides an in-depth exploration of the two primary reactivity pathways for the C5-bromine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will dissect the underlying mechanistic principles, provide field-proven experimental protocols, and illustrate how these reactions are leveraged in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries.[1][2]

Introduction: A Versatile Heterocyclic Intermediate

In the landscape of drug discovery and development, heterocyclic scaffolds are paramount. Pyridine derivatives, in particular, are ubiquitous in a vast number of marketed drugs and clinical candidates. 5-Bromo-2-methoxy-4-nitropyridine serves as a quintessential example of a versatile synthetic intermediate, prized for its predictable and selective reactivity.[2] The interplay between the electron-donating 2-methoxy group and the powerfully electron-withdrawing 4-nitro group creates a polarized aromatic system. This electronic push-pull effect, combined with the inherent electron deficiency of the pyridine ring, activates the C5-bromine atom, making it an excellent leaving group for substitution reactions and an ideal handle for metal-catalyzed bond formations.[3] Understanding and controlling the reactivity at this specific site allows researchers to introduce a wide array of molecular complexity, accelerating the discovery of novel therapeutic agents and other advanced materials.[1][2] This guide serves as a comprehensive resource for scientists seeking to exploit the synthetic potential of this valuable building block.

Molecular Structure and Physicochemical Properties

The reactivity of 5-Bromo-2-methoxy-4-nitropyridine is a direct consequence of its molecular architecture. The arrangement of the substituents dictates the electron density distribution around the ring, which is the cornerstone of its chemical behavior.

-

Nitro Group (C4): As a potent electron-withdrawing group, it significantly decreases electron density across the entire pyridine ring, particularly at the ortho (C3, C5) and para (C2) positions, through both inductive and resonance effects. This is the primary activating group for nucleophilic attack.

-

Bromine Atom (C5): Serves as an excellent leaving group in SNAr reactions due to its moderate electronegativity and the stability of the resulting bromide anion. It is also the site of oxidative addition in palladium-catalyzed cycles.

-

Methoxy Group (C2): An electron-donating group that can partially counteract the effect of the nitro group, though its influence is less pronounced.

-

Pyridine Nitrogen: Intrinsically electron-withdrawing, it further contributes to the ring's electron-deficient character.

This unique electronic configuration makes the C5 position the most electrophilic carbon atom susceptible to nucleophilic attack and the logical site for cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 446284-18-0 | [4] |

| Molecular Formula | C₆H₅BrN₂O₃ | [4] |

| Molecular Weight | 233.02 g/mol | [4] |

| Appearance | Yellow to Light Gold Crystalline Solid | [2][4] |

| Storage Condition | Sealed in dry, Room Temperature (20-22 °C) | [4] |

| Boiling Point | 302.8±37.0 °C (Predicted) | [5] |

| Density | 1.636±0.06 g/cm³ (Predicted) | [5] |

Key Reactivity Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction involving the C5-bromine is Nucleophilic Aromatic Substitution (SNAr). The strong activation provided by the para-nitro group makes this transformation highly efficient.[3] The reaction proceeds via a two-step, addition-elimination mechanism.

Mechanism Causality:

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electron-deficient carbon atom at the C5 position. This is the rate-determining step.

-

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is the key reason why electron-withdrawing groups are required for SNAr to occur.[6]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, a good leaving group, yielding the substituted product.

Caption: Generalized mechanism for the SNAr reaction at the C5 position.

This protocol describes a typical procedure for the displacement of the C5-bromine with a primary amine.

Objective: To synthesize N-alkyl-5-amino-2-methoxy-4-nitropyridine.

Materials:

-

5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.2 - 1.5 eq)

-

Base (e.g., K₂CO₃ or DIPEA) (2.0 eq)

-

Solvent (e.g., DMF or DMSO)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-methoxy-4-nitropyridine and the solvent.

-

Add the base, followed by the primary amine.

-

Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; it must be sufficient to overcome the activation energy but not so high as to cause decomposition.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x). This step partitions the organic product from the inorganic salts and polar solvent.

-

Combine the organic layers and wash with brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure substituted pyridine.

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C-H signal corresponding to the C5 position and the appearance of new signals for the amine substituent in the NMR spectrum, along with the correct mass, validates the transformation.

Key Reactivity Pathway II: Palladium-Catalyzed Cross-Coupling

The C5-bromine atom is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry, enabling the modular construction of complex molecular architectures.[3]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond (biaryl structures).[3][7]

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

-

Heck Coupling: Reaction with an alkene to form a C-C bond.

Mechanism Causality (Suzuki Coupling Example): The catalytic cycle is a self-validating system where the palladium catalyst is regenerated.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a robust method for creating a C-C bond at the C5 position.

Objective: To synthesize 5-Aryl-2-methoxy-4-nitropyridine.

Materials:

-

5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

-

Arylboronic Acid (1.1 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent System (e.g., Dioxane/Water, Toluene/Water, or DME)

-

Ethyl Acetate

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel suitable for inert atmosphere chemistry, add 5-Bromo-2-methoxy-4-nitropyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is a critical step, as the Pd(0) catalyst is oxygen-sensitive.

-

Add the degassed solvent system via cannula or syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[3]

-

The causality for heating is to facilitate the oxidative addition and reductive elimination steps, which have significant activation barriers.

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine to remove the base and inorganic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure biaryl product.

Characterization:

-

Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. Successful coupling is confirmed by the appearance of signals corresponding to the newly introduced aryl group and the correct molecular weight.

Synthetic Applications in Drug Discovery

The reactivity of the C5-bromine atom is not merely an academic curiosity; it is a workhorse in the synthesis of biologically active molecules. This building block is a key intermediate in the development of various pharmaceutical agents, including anti-inflammatory and anti-cancer drugs.[1] For example, it is used in the synthesis of Janus Kinase 2 (JAK2) inhibitors, where the pyridine core serves as a scaffold to which various substituents are attached to optimize binding affinity and selectivity.[3] The ability to easily perform SNAr and cross-coupling reactions at the C5 position allows for the rapid creation of diverse chemical libraries, a cornerstone of modern drug discovery programs.[2]

Conclusion

5-Bromo-2-methoxy-4-nitropyridine is a powerful and versatile intermediate whose synthetic utility is centered on the reactivity of its C5-bromine atom. The electron-deficient nature of the pyridine ring, strongly enhanced by the C4-nitro group, makes this position highly amenable to both Nucleophilic Aromatic Substitution and a wide range of Palladium-Catalyzed Cross-Coupling reactions. By understanding the mechanistic underpinnings of these transformations and employing robust, validated protocols, researchers can efficiently introduce molecular diversity and construct complex molecular targets. This strategic control over chemical reactivity solidifies the compound's role as an indispensable tool in the arsenal of medicinal and materials chemists.

References

-

CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine | MFCD17926558. (n.d.). Hoffman Fine Chemicals. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

-

The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98% - IndiaMART. (n.d.). IndiaMART. [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

The Emerging Anticancer Potential of 5-Bromo-2-methoxy-4-nitropyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this broad class, derivatives of 5-Bromo-2-methoxy-4-nitropyridine are emerging as a compelling, yet underexplored, frontier in oncology research. This technical guide synthesizes the foundational evidence supporting the anticancer potential of this specific chemical series. We will dissect the rationale for their investigation, propose synthetic routes, outline potential mechanisms of action based on related compounds, and provide a comprehensive framework for their preclinical evaluation. This document serves as a roadmap for researchers aiming to unlock the therapeutic promise of these novel chemical entities.

Introduction: The Rationale for Investigating Substituted Pyridines in Oncology

Pyridine derivatives are a structurally diverse and pharmacologically significant class of compounds with escalating importance in the development of anticancer drugs.[1] Their unique electronic properties, synthetic versatility, and capacity for high biological activity enable the targeted modulation of critical molecular pathways implicated in cancer progression.[1] The strategic placement of functional groups on the pyridine ring can dramatically influence a compound's therapeutic index and mechanism of action.

The 5-Bromo-2-methoxy-4-nitropyridine core combines three key functional groups that suggest significant potential for anticancer activity:

-

The Pyridine Ring: This nitrogen-containing heterocycle is a well-established pharmacophore, often involved in crucial hydrogen bond interactions within the hinge region of kinase active sites.[2]

-

The Bromo Group: The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse molecular fragments and build extensive chemical libraries for structure-activity relationship (SAR) studies.[3]

-

The Methoxy Group: The electron-donating methoxy group at the 2-position can modulate the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.

-

The Nitro Group: The electron-withdrawing nitro group at the 4-position is a key feature. Nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments to form cytotoxic radical anions. Furthermore, the nitro group can be reduced to a versatile amino group, providing a crucial attachment point for further molecular elaboration, a strategy successfully employed in the synthesis of kinase inhibitors like Pazopanib.[2]

This unique combination of functionalities makes 5-Bromo-2-methoxy-4-nitropyridine and its derivatives prime candidates for investigation as novel anticancer agents, particularly as kinase inhibitors or as progenitors of bioreductive drugs.

Synthetic Strategy: Building a Library of Novel Derivatives

The synthesis of a diverse library of 5-Bromo-2-methoxy-4-nitropyridine derivatives is crucial for exploring their therapeutic potential. The bromine atom at the C5 position is the primary site for diversification. A generalized synthetic workflow is proposed below.

Core Synthesis and Diversification Workflow

Caption: Proposed synthetic workflow for generating diverse derivatives.

Detailed Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction to introduce various aryl or heteroaryl groups at the C5 position of the pyridine ring.

Materials:

-

5-Bromo-2-methoxy-4-nitropyridine (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

-

To a reaction vessel, add 5-Bromo-2-methoxy-4-nitropyridine, the arylboronic acid, the palladium catalyst, and the base.[4]

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).[4]

-

Add the degassed solvent system.[4]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[4]

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[4]

-

Wash the organic layer with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[4]

Self-Validation: The success of the reaction is monitored by chromatographic techniques (TLC, LC-MS) to ensure the complete consumption of the starting material. The final product's identity and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Potential Mechanisms of Anticancer Action

Based on the activities of structurally related compounds, 5-Bromo-2-methoxy-4-nitropyridine derivatives may exert their anticancer effects through several mechanisms.

Kinase Inhibition

Many pyridine-containing compounds function as potent kinase inhibitors by competing with ATP for the binding site in the enzyme's active pocket.[5] The pyridine nitrogen is often crucial for forming hydrogen bonds with the "hinge region" of the kinase. The FDA-approved drug Pazopanib, a multi-targeted tyrosine kinase inhibitor, is synthesized from a 5-Bromo-2-nitropyridine precursor, underscoring the potential of this scaffold.[2]

Caption: ATP-competitive kinase inhibition by a pyridine derivative.

Induction of Apoptosis via Oxidative Stress

The nitroaromatic moiety is a key feature of many compounds that induce apoptosis.[6] In the hypoxic environment characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form a nitro radical anion. This species can then react with molecular oxygen to generate superoxide radicals, leading to a buildup of reactive oxygen species (ROS).[7] Excessive ROS causes oxidative stress, damages cellular components including DNA, and can trigger the intrinsic apoptotic pathway.[7]

Table 1: Key Cellular Events in ROS-Mediated Apoptosis

| Step | Cellular Event | Consequence |

| 1 | Bioreduction of Nitro Group | Formation of Nitro Radical Anion |

| 2 | Redox Cycling | Generation of Reactive Oxygen Species (ROS) |

| 3 | Oxidative Stress | Damage to DNA, proteins, and lipids |

| 4 | Mitochondrial Membrane Depolarization | Release of Cytochrome C |

| 5 | Caspase Activation | Execution of Apoptotic Program |

Preclinical Evaluation Workflow

A structured, multi-tiered approach is essential to systematically evaluate the anticancer potential of newly synthesized 5-Bromo-2-methoxy-4-nitropyridine derivatives.

Caption: Tiered workflow for preclinical evaluation of novel derivatives.

Step-by-Step Protocol: MTT Cytotoxicity Assay

This assay is a colorimetric method for assessing cell viability and is a standard first-pass screen for anticancer compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 5-Bromo-2-methoxy-4-nitropyridine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic tractability of this core allows for the creation of large, diverse chemical libraries. Based on the established pharmacology of related pyridine and nitroaromatic compounds, these derivatives are prime candidates for investigation as kinase inhibitors and inducers of apoptosis. The systematic preclinical evaluation workflow outlined in this guide provides a clear path for identifying and characterizing lead compounds. Future research should focus on extensive SAR studies to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate the mode of action of the most promising derivatives.

References

-

Benchchem. An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

-

Benchchem. The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.

-

Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research.

-

National Institutes of Health (NIH). (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

-

MDPI. (2024). Anti-Cancer Activities of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis.

-

Hoffman Fine Chemicals. CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine.

-

ResearchGate. (2025). Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study.

-

National Institutes of Health (NIH). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins.

-

National Institutes of Health (NIH). (2013). Pre-Clinical Evaluation of 1-Nitroacridine Derived Chemotherapeutic Agent that has Preferential Cytotoxic Activity Towards Prostate Cancer.

-

National Institutes of Health (NIH). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.

-

IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.

-

Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.

-

PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

-

MDPI. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

-

MDPI. (2019). Compounds from Natural Sources as Protein Kinase Inhibitors.

-

International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

-

National Institutes of Health (NIH). (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

-

ResearchGate. The suggested SAR for the studied pyrimidine and pyridine derivatives.

Sources

- 1. ijsat.org [ijsat.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 5-Bromo-2-methoxy-4-nitropyridine from 2-methoxy-4-methyl-3-nitropyridine.

Application & Protocol Guide:

Topic: Synthesis of 5-Bromo-2-methoxy-4-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Strategic Synthesis of 5-Bromo-2-methoxy-4-nitropyridine: A Guide for Medicinal Chemistry Applications

Introduction

5-Bromo-2-methoxy-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The strategic placement of its methoxy, bromo, and nitro groups on the pyridine core offers multiple reactive sites for diversification, making it a valuable building block for the synthesis of complex molecular architectures. This document provides a detailed, field-tested protocol for the synthesis of this key intermediate, focusing on a robust and scalable two-step approach starting from 2-methoxypyridine. Additionally, it addresses the synthetic infeasibility of the initially proposed transformation from 2-methoxy-4-methyl-3-nitropyridine, offering expert insights into synthetic route design.

Part 1: Synthetic Strategy and Mechanistic Rationale

The direct conversion of 2-methoxy-4-methyl-3-nitropyridine to 5-Bromo-2-methoxy-4-nitropyridine is not a synthetically viable route. This transformation would require a challenging sequence of reactions including the removal of a methyl group, migration of a nitro group from the 3- to the 4-position, and a regioselective bromination. Such a pathway is impractical and lacks precedence in standard organic synthesis methodologies.

A more logical and efficient strategy involves a two-step sequence starting with the commercially available 5-Bromo-2-methoxypyridine. This approach leverages established and high-yielding reactions:

-

N-Oxidation: The pyridine nitrogen is first oxidized to the corresponding N-oxide. This is a critical activation step. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the C4 position susceptible to electrophilic attack.

-

Nitration: The activated N-oxide intermediate is then subjected to nitration. The strong electron-withdrawing nature of the N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position, yielding the desired 5-Bromo-2-methoxy-4-nitropyridine-1-oxide.

-

Deoxygenation (Implicit): While not explicitly detailed in all literature as a separate step for this specific molecule's final form, often the N-oxide is reduced back to the pyridine. However, for many subsequent reactions, the 4-nitro pyridine N-oxide itself is the key intermediate. For the purpose of this guide, we will focus on the synthesis of the direct precursor, which is often the most crucial step. A well-established method for the synthesis of 4-nitropyridines involves the nitration of pyridine N-oxide followed by deoxygenation with a reducing agent like PCl₃[1].

This strategic pathway is summarized in the workflow diagram below.

Caption: A validated two-step synthetic workflow.

Part 2: Detailed Experimental Protocols

Safety Precautions: This synthesis involves corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine (Intermediate)

This protocol outlines the bromination of 2-methoxypyridine. While 5-bromo-2-methoxypyridine is commercially available, this procedure is provided for completeness.

-

Rationale: The methoxy group at the 2-position is an ortho-, para-director. Bromination occurs regioselectively at the 5-position (para to the methoxy group) due to electronic activation and steric hindrance at the 3-position.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Methoxypyridine | 109.13 | 100 | 10.91 g |

| Acetic Acid | 60.05 | - | 50 mL |

| Bromine (Br₂) | 159.81 | 105 | 5.4 mL (16.78 g) |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Saturated Sodium Thiosulfate | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

| Diethyl Ether | 74.12 | - | As needed |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methoxypyridine (10.91 g, 100 mmol) in glacial acetic acid (50 mL).

-

Bromine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add bromine (5.4 mL, 105 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. Neutralize the solution by slowly adding saturated sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Quenching: If the solution retains a bromine color, add saturated sodium thiosulfate solution dropwise until the color disappears.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation (boiling point ~80 °C at 12 mmHg) to yield 5-Bromo-2-methoxypyridine as a colorless to light yellow liquid[2].

Protocol 2: Synthesis of 5-Bromo-2-methoxy-4-nitropyridine

-

Rationale: The nitration of pyridines is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution[3]. However, the presence of the activating methoxy group facilitates this reaction. A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich 4-position.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 5-Bromo-2-methoxypyridine | 188.02 | 50 | 9.4 g |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | 25 mL |

| Fuming Nitric Acid (>90%) | 63.01 | 60 | ~4.2 mL |

| Ice | - | - | ~100 g |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, carefully add 5-Bromo-2-methoxypyridine (9.4 g, 50 mmol) to concentrated sulfuric acid (25 mL) while cooling in an ice-water bath. Stir until a clear solution is formed.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (~4.2 mL, 60 mmol) to concentrated sulfuric acid (10 mL) while maintaining the temperature below 10 °C.

-

Nitration: Cool the solution of the pyridine substrate to 0 °C. Add the cold nitrating mixture dropwise over 30-45 minutes, ensuring the internal temperature of the reaction does not rise above 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

-

Drying: Dry the product under vacuum to afford 5-Bromo-2-methoxy-4-nitropyridine as a pale yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Part 3: Addressing an Alternative Starting Material

The user-proposed starting material, 2-methoxy-4-methyl-3-nitropyridine, is a known compound and is often used as an intermediate in the synthesis of various pharmaceutical agents[4]. While it is a valuable molecule, its conversion to the target product is not straightforward. A plausible, albeit complex, theoretical pathway would involve:

-

Oxidation of the Methyl Group: The 4-methyl group would need to be oxidized to a carboxylic acid.

-

Decarboxylation: The resulting carboxylic acid would then need to be removed.

-

Denitration/Renitration: The nitro group at the 3-position would have to be removed and then reintroduced at the 4-position. This is a highly challenging and low-yielding process.

-

Bromination: Finally, regioselective bromination at the 5-position would be required.

Given the complexity and likely low overall yield of this hypothetical route, starting from 5-Bromo-2-methoxypyridine is the superior and industrially relevant approach.

References

- Vertex AI Search. Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.

- ChemicalBook. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.

- Sigma-Aldrich. 5-Bromo-2-methoxypyridine 95 13472-85-0.

- ChemicalBook. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.

- Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

- MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.

- ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

Sources

Application Note & Protocol: Selective Reduction of 5-Bromo-2-methoxy-4-nitropyridine

Introduction: The Strategic Importance of 5-Bromo-2-methoxy-pyridin-4-amine

In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized pyridine derivatives is a cornerstone of new molecule discovery. Among these, 5-Bromo-2-methoxy-pyridin-4-amine stands out as a critical building block. Its unique substitution pattern, featuring an amine for further derivatization, a bromine atom for cross-coupling reactions, and a methoxy group influencing the ring's electronics, makes it a highly versatile intermediate. The selective synthesis of this amine from its nitro precursor, 5-Bromo-2-methoxy-4-nitropyridine, is a frequently encountered transformation that requires a careful choice of reduction methodology to ensure high yield and purity while preserving the sensitive functional groups. This application note provides a comprehensive guide to the selective reduction of the nitro group in 5-Bromo-2-methoxy-4-nitropyridine, offering a comparative analysis of common reduction methods and a detailed, field-proven protocol.

Comparative Analysis of Nitro Group Reduction Methodologies

The reduction of an aromatic nitro group is a classic transformation in organic synthesis. However, the presence of a bromine atom on the pyridine ring of 5-Bromo-2-methoxy-4-nitropyridine introduces a potential complication: hydrodebromination. Therefore, the choice of the reducing agent is critical to selectively reduce the nitro group without affecting the C-Br bond. Below is a comparative analysis of several common methods.

| Reduction Method | Reductant/Catalyst | Advantages | Disadvantages | Key Considerations for 5-Bromo-2-methoxy-4-nitropyridine |

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean reaction with water as the only byproduct.[1] | Risk of hydrodebromination, especially with palladium catalysts. Requires specialized high-pressure equipment.[1] | High risk of losing the bromine substituent. Raney Nickel may be a safer alternative to Pd/C to minimize dehalogenation.[1] |

| Metal/Acid Reduction | Fe / NH₄Cl or AcOH | Cost-effective, tolerant of many functional groups, and generally avoids dehalogenation.[2] | Requires stoichiometric amounts of metal, leading to significant metal waste. Workup can be tedious to remove iron salts.[3] | An excellent choice for this substrate due to its chemoselectivity. The mild acidic conditions are unlikely to affect the methoxy group. |

| Metal Salt Reduction | SnCl₂·2H₂O / HCl or EtOH | Mild reaction conditions, highly chemoselective for the nitro group.[1][4] | Generates tin-based waste products which can be difficult to remove and are environmentally concerning.[4][5] | A reliable method that is unlikely to cause hydrodebromination. The workup requires careful pH adjustment to manage tin salt precipitation.[5] |

| Transfer Hydrogenation | HCOOH / Co-Nₓ or other catalysts | Avoids the use of high-pressure hydrogen gas. Can be highly selective.[6] | Requires a suitable hydrogen donor and catalyst system. Optimization of reaction conditions may be necessary. | A promising and safer alternative to traditional catalytic hydrogenation. The choice of catalyst and hydrogen donor is crucial for success. |

Workflow for the Selective Reduction

The overall process for the selective reduction of 5-Bromo-2-methoxy-4-nitropyridine to 5-Bromo-2-methoxy-pyridin-4-amine can be visualized as a straightforward, yet carefully controlled, sequence of steps. The chosen protocol will dictate the specifics of the reaction setup and workup procedure.

Caption: General workflow for the selective reduction of 5-Bromo-2-methoxy-4-nitropyridine.

Detailed Experimental Protocol: Iron-Mediated Reduction

Based on the comparative analysis, the iron-mediated reduction in the presence of ammonium chloride offers a robust, scalable, and chemoselective method for the synthesis of 5-Bromo-2-methoxy-pyridin-4-amine. This protocol has been adapted from standard procedures for nitro group reduction and is designed to be self-validating through careful monitoring and characterization.

Materials and Reagents:

-

5-Bromo-2-methoxy-4-nitropyridine

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Step-by-Step Protocol:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-methoxy-4-nitropyridine (1.0 eq).

-

Add ethanol and deionized water in a 4:1 ratio (e.g., 20 mL ethanol and 5 mL water for 1 gram of starting material).

-

Stir the mixture to obtain a suspension.

-

-

Addition of Reagents:

-

Add ammonium chloride (4.0 eq) to the suspension.

-

With vigorous stirring, add iron powder (5.0 eq) portion-wise over 10-15 minutes. The addition may be exothermic.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material is UV active and the product can be visualized with a suitable stain (e.g., potassium permanganate). The reaction is complete when the starting material spot is no longer visible.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add a small amount of Celite® to the mixture and stir for a few minutes.

-

Filter the mixture through a pad of Celite® in a Buchner funnel to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Extraction:

-

To the remaining aqueous residue, add ethyl acetate.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 5-Bromo-2-methoxy-pyridin-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Visualizing the Protocol:

Caption: Step-by-step visualization of the iron-mediated reduction protocol.

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its built-in checkpoints for validation:

-

Reaction Monitoring: The use of TLC is crucial to determine the reaction endpoint, preventing the formation of over-reduced or side products.

-

Workup Efficiency: The filtration through Celite® is a critical step to ensure the complete removal of inorganic iron waste, which can complicate downstream purification.

-

Product Characterization: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity. Spectroscopic data for the starting material and product can be found in chemical databases for comparison.[7]

Safety Considerations

-

The addition of iron powder can be exothermic. Ensure adequate cooling and portion-wise addition.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The selective reduction of 5-Bromo-2-methoxy-4-nitropyridine is a critical transformation for the synthesis of the valuable intermediate, 5-Bromo-2-methoxy-pyridin-4-amine. While several methods exist, an iron-mediated reduction offers a reliable, cost-effective, and chemoselective approach that avoids the common pitfall of hydrodebromination. By following the detailed protocol and adhering to the principles of careful reaction monitoring and thorough purification, researchers can confidently and efficiently synthesize this important building block for their drug discovery and development programs.

References

-

PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications. Retrieved from [Link]

-

Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Journal of Chemical Sciences. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

-

ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Catalysis Science & Technology. Retrieved from [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. reddit.com [reddit.com]

- 6. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Purity 5-Bromo-2-methoxy-4-nitropyridine via Optimized Recrystallization

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed protocol for the purification of 5-Bromo-2-methoxy-4-nitropyridine by recrystallization. The document outlines a systematic approach to solvent selection, the execution of the recrystallization procedure, and methods for assessing the purity of the final product. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process. This guide is intended to be a comprehensive resource for researchers working with this and structurally similar compounds.

Introduction: The Rationale for Purification

5-Bromo-2-methoxy-4-nitropyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

Health and Safety Precautions